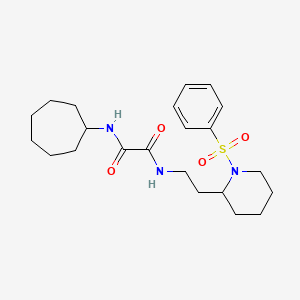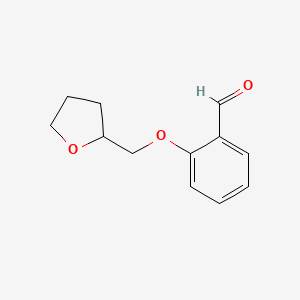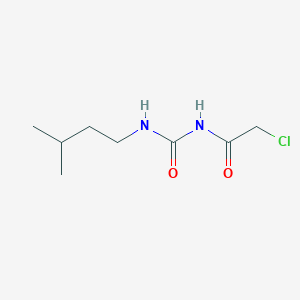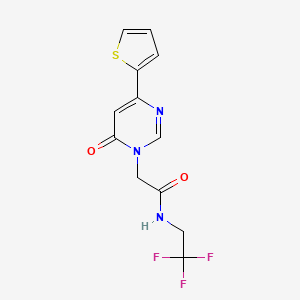
N1-cycloheptyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cycloheptyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as CHEPPO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CHEPPO is a member of the oxalamide family of compounds and has been found to have unique properties that make it useful in various research applications.
Scientific Research Applications
Cyclin-Dependent Kinase Inhibitors
Research has shown that compounds containing beta-aminoethylsulfone groups linked to phenyl groups attached to certain guanine derivatives can act as inhibitors of cyclin-dependent kinase CDK2, a critical enzyme involved in cell cycle regulation. This suggests potential applications in cancer research and therapy, where modulation of cell cycle proteins is a key strategy (Griffin et al., 2006).
α1-Adrenergic Receptor Antagonists
Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized and evaluated for their affinity towards α1-adrenergic receptors, showing potential as uroselective α1-adrenoceptor antagonists. This indicates possible applications in treating conditions like benign prostatic hyperplasia or hypertension (Rak et al., 2016).
Antibacterial Agents
N-substituted derivatives of certain oxadiazole compounds have been synthesized and demonstrated moderate to talented antibacterial activity. This suggests the potential of these compounds, including those with phenylsulfonyl piperidine groups, as antibacterial agents, which could be valuable in developing new antibiotics or disinfectants (Khalid et al., 2016).
Polyamine Catabolism in Cell Death
Studies on polyamine analogues have revealed their role in inducing programmed cell death in certain sensitive cell types, possibly through the production of hydrogen peroxide via the polyamine catabolic pathway. This provides a basis for exploring compounds with similar structures in cancer treatment, where inducing cell death in tumor cells is a primary objective (Ha et al., 1997).
Mechanism of Action
The piperidine nucleus and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .
properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4S/c26-21(22(27)24-18-10-4-1-2-5-11-18)23-16-15-19-12-8-9-17-25(19)30(28,29)20-13-6-3-7-14-20/h3,6-7,13-14,18-19H,1-2,4-5,8-12,15-17H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIYFVZVXQVLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride](/img/structure/B2509483.png)

![7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B2509486.png)

![5-Benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2509496.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B2509498.png)


![2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2509502.png)
![N-cyclopropyl-1-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B2509503.png)
![N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2509504.png)

